methyl 3-[(4-{[(2-chlorophenyl)methyl]carbamoyl}phenyl)methyl]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate
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Description
Methyl 3-[(4-{[(2-chlorophenyl)methyl]carbamoyl}phenyl)methyl]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a useful research compound. Its molecular formula is C25H20ClN3O4S and its molecular weight is 494.0 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 493.0863050 g/mol and the complexity rating of the compound is 788. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Methyl 3-[(4-{[(2-chlorophenyl)methyl]carbamoyl}phenyl)methyl]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a tetrahydroquinazoline core with various substituents that may influence its biological activity. The molecular formula is C22H22ClN3O3S with a molecular weight of approximately 439.94 g/mol. Its structure includes a chlorophenyl group, which is often associated with enhanced biological activity due to the electron-withdrawing properties of chlorine.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of quinazoline have shown promising results against various cancer cell lines by inducing apoptosis and inhibiting proliferation.
Case Study:
A study evaluated the cytotoxic effects of related quinazoline derivatives on human breast cancer cells (MCF-7). The results demonstrated that these compounds could inhibit cell growth with an IC50 value of less than 10 µM, suggesting potent anticancer activity .
Antimicrobial Activity
The compound has also been studied for its antimicrobial properties. Preliminary tests indicate that it exhibits activity against both gram-positive and gram-negative bacteria.
Table 1: Antimicrobial Activity Data
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 15 µg/mL |
Escherichia coli | 20 µg/mL |
Pseudomonas aeruginosa | 25 µg/mL |
These results suggest that the compound could be a candidate for developing new antimicrobial agents .
Anti-inflammatory Activity
In vitro studies have shown that the compound can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. This suggests potential use in treating inflammatory diseases.
Mechanism of Action:
The anti-inflammatory effects may be attributed to the inhibition of NF-kB signaling pathways, which are crucial in regulating immune responses .
Research Findings
Various research studies have focused on the synthesis and biological evaluation of related compounds. For example:
- Synthesis : The synthesis of methyl 3-[(4-{[(2-chlorophenyl)methyl]carbamoyl}phenyl)methyl]-4-oxo-2-sulfanylidene derivatives has been achieved through multi-step reactions involving condensation and cyclization techniques.
- Biological Evaluation : A comprehensive evaluation involving cell viability assays, apoptosis assays, and molecular docking studies has been conducted to understand the interaction between these compounds and their biological targets.
Properties
IUPAC Name |
methyl 3-[[4-[(2-chlorophenyl)methylcarbamoyl]phenyl]methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20ClN3O4S/c1-33-24(32)17-10-11-19-21(12-17)28-25(34)29(23(19)31)14-15-6-8-16(9-7-15)22(30)27-13-18-4-2-3-5-20(18)26/h2-12H,13-14H2,1H3,(H,27,30)(H,28,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKKANBYCAUCEQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)CC3=CC=C(C=C3)C(=O)NCC4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.